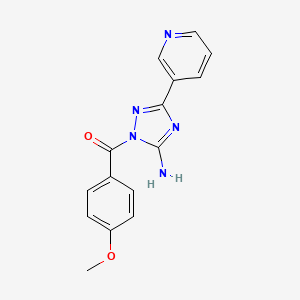
1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole, also known as DPTZ, is a tetrazole-based compound. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole is not fully understood. However, it has been suggested that 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole induces apoptosis in cancer cells by activating the caspase cascade. 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can lead to the destruction of cancer cells in photodynamic therapy.
Biochemical and physiological effects:
1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has been shown to exhibit low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has also been shown to exhibit high stability under physiological conditions, making it a promising candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has several advantages for lab experiments, including its high stability, low toxicity, and potential applications in various fields. However, its synthesis can be challenging, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole. One potential direction is the development of novel metal complexes using 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole as a ligand for applications in materials science and catalysis. Another direction is the investigation of the potential use of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole in photodynamic therapy for the treatment of cancer. Furthermore, the mechanism of action of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
In conclusion, 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole is a tetrazole-based compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole is still in its early stages, and further research is needed to fully understand its potential applications.
Synthesis Methods
1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole can be synthesized using various methods, including the reaction of 3,4-dichlorophenylhydrazine with phenyl isocyanate, followed by the reaction with sodium azide. Another method involves the reaction of 3,4-dichlorophenylhydrazine with phenyl isothiocyanate, followed by the reaction with sodium azide. Both methods result in the formation of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole with high yields.
Scientific Research Applications
1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has been used as a ligand in coordination chemistry, resulting in the formation of various metal complexes with potential applications in materials science and catalysis.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4/c14-11-7-6-10(8-12(11)15)19-13(16-17-18-19)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECSBVWUMAIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-5-phenyltetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)